Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate
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Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate" involves complex chemical reactions, including rearrangements and coordination with metal centers. For instance, the synthesis of structurally related compounds involves reactions such as etherification, sulfonyl chloride formation, amination, and esterification, leading to high yields under optimized conditions (Xu et al., 2018). These processes underline the complexity and the precise conditions required for the successful synthesis of this class of compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to "Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate" has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal intricate details about the molecular geometry, confirming the presence of specific intra-molecular hydrogen bonds and the orientation of different functional groups, which are pivotal for the compound's reactivity and properties (Kimura & Hourai, 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound class often result in the formation of novel structures with unique properties. For example, reactions with metal centers can lead to the formation of complexes with specific coordination geometries, which are characterized by their magnetic measurements and infrared spectroscopy (Bermejo et al., 2000). These reactions highlight the compound's ability to undergo significant structural transformations, influencing its potential applications in various fields.
Physical Properties Analysis
The physical properties of "Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate" and related compounds are crucial for understanding their behavior in different environments. Properties such as solubility, melting point, and crystallinity affect their application in chemical synthesis and industrial processes. While specific data on this compound may not be directly available, studies on similar compounds provide insights into how these physical properties can be influenced by molecular structure and functional groups (Sarojini et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are integral to the compound's applications. Detailed analyses using techniques like Density Functional Theory (DFT) help in understanding these properties at the molecular level. Such studies reveal the compound's electron distribution, charge transfer mechanisms, and potential for forming bonds with other molecules, which are essential for predicting its behavior in chemical reactions (Vetrivelan, 2019).
Scientific Research Applications
Chemical Synthesis and Optimization
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a compound with several applications in chemical synthesis, serving as an important intermediate in the development of various chemical compounds. For instance, it has been utilized in the cyclization processes to generate substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting its versatility in organic synthesis (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Furthermore, its derivative, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, has been synthesized through a multi-step process involving diazotization and Sandmeyer reaction, highlighting its importance in the production of pharmaceutical compounds like Tianeptine (Yang Jian-she, 2009).
Environmental Impact and Degradation
Research has also focused on the environmental fate of compounds related to Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate, such as its metabolism in agricultural settings. For instance, studies on the metabolism of metsulfuron methyl in wheat and barley have identified specific degradation products, providing insights into the environmental impact and biodegradability of sulfonylurea herbicides (Anderson, Priester, & Shalaby, 1989). Another study evaluated the effect of sulfometuron methyl on groundwater and stream quality, finding minimal impact due to rapid hydrolysis and low application rates, which contribute to the environmental safety profile of such compounds (Neary & Michael, 1989).
Advanced Material Synthesis
In the realm of materials science, derivatives of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate have been explored for the synthesis of complex molecules and materials. For example, the process optimization of related methyl benzoates demonstrates the compound's utility in synthesizing intermediates for pharmaceuticals with improved yield and efficiency (Xu, Guo, Li, & Liu, 2018).
properties
IUPAC Name |
methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOCMDFAIZGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381762 |
Source
|
Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate | |
CAS RN |
175204-19-0 |
Source
|
Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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